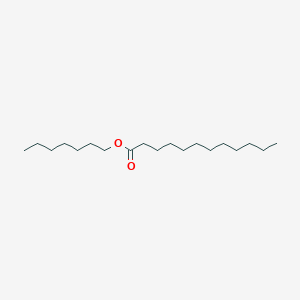

Heptyl dodecanoate

Description

Significance of Long-Chain Alkyl Esters in Advanced Materials and Biological Systems

Long-chain alkyl esters are integral to both industrial applications and natural processes, a significance rooted in their diverse structures and functions. frontiersin.orgscielo.br In the realm of advanced materials, these esters are fundamental components in the formulation of biofuels, lubricants, coatings, and polymers. frontiersin.orgrsc.orgresearcher.life Their utility as biofuels, such as fatty acid ethyl esters (FAEEs), presents a renewable alternative to fossil fuels. frontiersin.org In lubricant technology, long-chain esters are explored as potential high-temperature antifriction additives for advanced motor oils. rsc.org The chain length and degree of unsaturation of the alkyl groups can be tailored to control properties like viscosity, toughness, and thermal stability in network polymers and other materials. oup.commdpi.com

In biological systems, long-chain alkyl esters are equally vital. They are major constituents of natural waxes, such as carnauba wax and rice bran wax, which can form organogels in edible oils. scielo.br Esters are responsible for the characteristic fragrances of many fruits and flowers, making them key targets for the flavor and perfume industries. libretexts.org Beyond these roles, certain long-chain alkyl esters exhibit enhanced biological activities compared to their parent carboxylic acids, including potential anticancer properties by inducing apoptosis in cancer cells. researchgate.net Research also suggests that some esters can act as analogues for unsaturated fatty acids in biological membranes. nih.gov Their hydrophobicity is leveraged in drug delivery to increase the biological activity of certain compounds. researchgate.net

Overview of Existing Research Paradigms for Esters Analogous to Heptyl Dodecanoate (B1226587)

Current research on long-chain alkyl esters analogous to heptyl dodecanoate is largely centered on innovative synthesis methods and characterization for specific applications, particularly in cosmetics and as specialty chemicals. A dominant paradigm is the shift from traditional chemical synthesis to "green" biocatalysis.

Conventional synthesis often involves acid-catalyzed esterification at high temperatures (150–200°C) using catalysts like sulfuric acid, which can achieve yields of around 50%. vulcanchem.com However, this method has drawbacks related to energy consumption and the use of harsh chemicals. uminho.pt Consequently, a significant research thrust is the use of enzymes, particularly lipases, for ester synthesis. uminho.ptnih.govresearchgate.net Recent studies have demonstrated the efficacy of chemically modified lipases, for instance from Thermomyces lanuginosus, in solvent-free systems. vulcanchem.comnih.gov These enzymatic methods operate at milder temperatures (30–60°C) and can achieve comparable or higher yields, with the added benefit of catalyst reusability for multiple cycles, enhancing cost-effectiveness and sustainability. vulcanchem.comnih.gov

For esters analogous to this compound, such as hexyl laurate and 2-ethylhexyl laurate, research focuses on their functional applications as raw materials in a wide array of products. syskem.deatamankimya.com These include roles as emollients in skincare, where they soften and moisturize the skin, and as fragrance ingredients in perfumes. atamankimya.comontosight.ai Their properties as solvents and their formulation stability are key attributes driving their use in the cosmetic industry. ontosight.ai Research into analogous esters also extends to their use in industrial products like washing and cleaning agents, lubricants, and coatings. syskem.deatamankimya.com

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₉H₃₈O₂ |

| Molecular Weight | 298.5 g/mol |

| CAS Number | 42231-73-2 |

| Appearance | Colorless clear liquid (est.) |

| Density | ~0.89 g/cm³ |

| Method | Catalyst | Temperature (°C) | Typical Yield (%) | Key Features |

|---|---|---|---|---|

| Traditional Acid-Catalyzed Esterification | Sulfuric Acid (H₂SO₄) | 150–200 | ~50 | High energy consumption, use of strong acids. vulcanchem.com |

| Enzymatic Synthesis (Solvent-Free) | Modified Lipase (B570770) (e.g., cmLTL) | 30–60 | >50 | Milder conditions, catalyst reusability, environmentally friendly. vulcanchem.comnih.gov |

Identification of Knowledge Gaps and Strategic Research Avenues for this compound

While research on the broader class of long-chain alkyl esters is active, specific knowledge regarding this compound remains comparatively limited, presenting clear opportunities for strategic research.

A primary knowledge gap exists in the comprehensive characterization of its material properties beyond basic cosmetic functions. While its role as an emollient is established, its potential in advanced materials is underexplored. vulcanchem.com Strategic research should focus on evaluating its performance as a lubricant, a plasticizer, or a component in advanced polymer networks, similar to studies conducted on other long-chain esters. rsc.orgmdpi.com This would involve detailed analysis of its tribological properties, thermal stability, and viscoelastic behavior.

Secondly, the biological activity of this compound is largely uninvestigated. Research on analogous esters has revealed potential for enhanced anticancer or antimicrobial activities. researcher.liferesearchgate.net A significant research avenue would be to screen this compound for similar bioactivities. This could open up applications in pharmaceuticals or functional foods. Furthermore, its interaction with biological membranes and its potential as a penetration enhancer for drug delivery, a property noted for other alkyl esters, warrants investigation. cir-safety.orgresearchgate.net

Finally, while enzymatic synthesis has been successfully applied to this compound, there is room for optimization and exploration of novel biocatalysts. vulcanchem.comnih.gov Future research could focus on discovering or engineering more robust and efficient enzymes for its production, potentially from extremophiles, to further improve reaction times and yields. Investigating its production via microbial fermentation from renewable feedstocks, a paradigm being developed for other fatty acid alkyl esters, represents a frontier for sustainable chemical manufacturing. frontiersin.orgresearchgate.net The lack of extensive data on this compound in many chemical and biological databases further underscores the need for foundational research to fully characterize this compound and unlock its potential. mdpi.com

Structure

2D Structure

Properties

CAS No. |

42231-73-2 |

|---|---|

Molecular Formula |

C19H38O2 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

heptyl dodecanoate |

InChI |

InChI=1S/C19H38O2/c1-3-5-7-9-10-11-12-13-15-17-19(20)21-18-16-14-8-6-4-2/h3-18H2,1-2H3 |

InChI Key |

UFPKJDYAIRJMMW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Heptyl Dodecanoate

Chemoenzymatic Synthesis Routes for Alkyl Dodecanoates

Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of enzymatic catalysis with traditional chemical methods to achieve efficient and sustainable production of target molecules. For the synthesis of heptyl dodecanoate (B1226587), this approach primarily involves the use of lipases as biocatalysts.

Enzymatic Esterification and Transesterification Utilizing Lipases

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze the esterification of a fatty acid with an alcohol in non-aqueous or micro-aqueous environments. The synthesis of heptyl dodecanoate via this route involves the direct reaction of dodecanoic acid and heptanol (B41253).

The efficiency of lipase-catalyzed synthesis of alkyl dodecanoates is highly dependent on several reaction parameters. Optimization of these parameters is crucial for maximizing the yield and reaction rate. Studies on the synthesis of similar esters, such as hexyl laurate, provide valuable insights into the potential optimal conditions for this compound production.

Temperature: Lipase (B570770) activity is temperature-dependent, with an optimal temperature range for catalytic efficiency. For the synthesis of hexyl laurate using immobilized lipase from Rhizomucor miehei (Lipozyme IM-77), the optimal temperature was found to be 58.2°C in a solvent-free system nih.govacs.org.

pH (pH Memory): In non-aqueous media, the pH of the aqueous solution from which the enzyme was last recovered (pH memory) can influence its catalytic activity. For the solvent-free synthesis of hexyl laurate, a pH memory of 5.9 was determined to be optimal nih.govacs.org.

Substrate Molar Ratio: The molar ratio of the alcohol to the fatty acid can significantly impact the reaction equilibrium and conversion rate. An excess of one substrate can shift the equilibrium towards product formation. However, a large excess of alcohol can sometimes lead to enzyme inhibition. For the synthesis of hexyl laurate, a substrate molar ratio of hexanol to lauric acid of 1:1.5 was found to be optimal in one study rsc.org.

Enzyme Amount: The concentration of the lipase directly affects the reaction rate. Higher enzyme loading generally leads to faster conversion, up to a certain point where mass transfer limitations may occur. In the synthesis of hexyl laurate, an optimal enzyme amount of 25.4 mg/volume was reported nih.govacs.org.

Interactive Data Table: Optimized Parameters for Hexyl Laurate Synthesis (Analogous to this compound)

| Parameter | Optimal Value | Reference |

| Reaction Time | 40.6 min | nih.govacs.org |

| Temperature | 58.2 °C | nih.govacs.org |

| Enzyme Amount | 25.4 mg/volume | nih.govacs.org |

| pH Memory | 5.9 | nih.govacs.org |

| Substrate Molar Ratio (Hexanol:Lauric Acid) | 1:1.5 | rsc.org |

This data is for the synthesis of hexyl laurate and serves as a predictive model for the synthesis of this compound due to the structural similarity of the reactants.

Solvent-free systems for enzymatic esterification offer several advantages, including reduced environmental impact, lower costs, and simpler downstream processing. In such systems, the substrates themselves act as the reaction medium. The synthesis of this compound can be efficiently conducted in a solvent-free environment, which is particularly advantageous for industrial applications.

Research on the solvent-free synthesis of hexyl laurate using immobilized lipase from Rhizomucor miehei has demonstrated the feasibility and efficiency of this approach. The study optimized various parameters, including reaction time, temperature, and enzyme amount, to achieve a high molar conversion nih.govacs.org. This methodology is directly applicable to the synthesis of this compound, given the similar physical and chemical properties of the substrates. A study on the synthesis of ethyl laurate also highlights the benefits of solvent-free systems in achieving high conversion rates begellhouse.com.

Immobilization of lipases on solid supports can significantly enhance their stability, reusability, and catalytic performance. Various materials, including porous polymeric matrices and agroindustrial wastes, have been successfully used as supports for lipase immobilization mdpi.comosti.gov. For the synthesis of fatty acid esters, immobilized lipases offer the advantage of easy separation from the reaction mixture, allowing for continuous processing and reduced production costs osti.gov.

For instance, lipase from Aspergillus oryzae immobilized on a microporous polymeric matrix has been effectively used for the synthesis of fatty acid methyl esters osti.gov. Similarly, lipase from Thermomyces lanuginosus immobilized on agroindustrial wastes has shown high efficiency in the synthesis of hexyl laurate mdpi.com.

Chemically modified enzymes have also been investigated to improve catalytic performance. A chemically modified lipase from Thermomyces lanuginosus (cmLTL) has been shown to be effective in the solvent-free synthesis of this compound, achieving yields greater than 50% at temperatures between 30-60°C. This modified enzyme demonstrated reusability for up to six cycles without a loss in yield, outperforming both the native and immobilized forms of the enzyme.

Data Table: Comparison of Different Lipase Preparations for Ester Synthesis

| Enzyme Preparation | Support/Modification | Key Advantage | Application Example | Reference |

| Immobilized Rhizomucor miehei lipase | Polymeric resin | High stability and reusability | Hexyl laurate synthesis | nih.govacs.org |

| Immobilized Aspergillus oryzae lipase | Microporous polymeric matrix | High yield in transesterification | Fatty acid methyl ester synthesis | osti.gov |

| Immobilized Thermomyces lanuginosus lipase | Agroindustrial wastes | Cost-effective support | Hexyl laurate synthesis | mdpi.com |

| Chemically Modified Thermomyces lanuginosus lipase | Chemical modification | High yield and reusability in solvent-free systems | This compound synthesis |

Molecular modeling and docking are powerful computational tools used to understand enzyme-substrate interactions at the molecular level. These techniques can predict the binding affinity and orientation of substrates within the active site of a lipase, aiding in the selection of the most suitable biocatalyst for a specific reaction.

For the synthesis of this compound, molecular docking simulations could be employed to screen a variety of lipases for their potential catalytic efficiency with dodecanoic acid and heptanol. By analyzing the binding energies and conformations of the substrates in the enzyme's active site, researchers can identify promising lipase candidates for experimental validation. Furthermore, these computational approaches can guide protein engineering efforts to design mutant lipases with enhanced activity, selectivity, or stability for the synthesis of specific esters.

Catalytic Chemical Synthesis Approaches

While enzymatic methods offer significant advantages in terms of sustainability and selectivity, traditional chemical catalysis remains a viable route for the synthesis of this compound.

Fischer Esterification: The most common chemical method for ester synthesis is the Fischer esterification, which involves the reaction of a carboxylic acid (dodecanoic acid) with an alcohol (heptanol) in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is typically carried out at elevated temperatures to drive the equilibrium towards the formation of the ester. While effective, this method often requires harsh reaction conditions and can lead to the formation of byproducts.

A typical procedure involves refluxing a mixture of dodecanoic acid, heptanol, and a catalytic amount of sulfuric acid. The water formed during the reaction is removed to shift the equilibrium and maximize the yield of this compound.

Homogeneous and Heterogeneous Catalysis for Ester Production

Homogeneous Catalysis:

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. A conventional method for synthesizing this compound involves the use of a homogeneous acid catalyst, such as sulfuric acid. This process typically requires elevated temperatures to proceed at a reasonable rate. For instance, the reaction between heptanol and lauric acid can be carried out under reflux conditions, with temperatures ranging from 150 to 200°C. To optimize the reaction, the molar ratio of heptanol to lauric acid is often varied, typically from 1:1 to 1:2. Under these conditions, yields of up to 50% can be achieved after a reaction time of three hours. researchgate.net While effective in promoting the esterification reaction, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture, which can lead to challenges in purification and potential environmental concerns.

Heterogeneous Catalysis:

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers a compelling alternative to homogeneous systems, primarily due to the ease of catalyst separation and recycling. In the context of this compound synthesis, enzymatic catalysis using lipases has emerged as a promising heterogeneous approach.

Recent research has highlighted the effectiveness of a chemically modified lipase from Thermomyces lanuginosus (cmLTL) for the solvent-free synthesis of this compound. researchgate.net This biocatalytic method operates under significantly milder conditions compared to traditional acid catalysis, with temperatures ranging from 30 to 60°C. researchgate.net This enzymatic approach has been shown to achieve yields exceeding 50%. researchgate.net A key advantage of this heterogeneous system is the reusability of the catalyst. The cmLTL catalyst has demonstrated the ability to be reused for at least six cycles without a significant loss in product yield, enhancing the economic viability and sustainability of the process. researchgate.net

Interactive Data Table: Comparison of Catalytic Methods for this compound Synthesis

| Catalyst System | Catalyst Type | Temperature (°C) | Molar Ratio (Heptanol:Lauric Acid) | Reaction Time (hours) | Yield (%) | Catalyst Reusability |

| Sulfuric Acid | Homogeneous | 150-200 | 1:1 to 1:2 | 3 | up to 50 | No |

| Modified Lipase (cmLTL) | Heterogeneous | 30-60 | Not Specified | Not Specified | >50 | Yes (6 cycles) |

Development of Transition Metal Complex Catalysts for Esterification

The development of transition metal complex catalysts represents a significant area of research in modern organic synthesis, offering potential for high efficiency and selectivity in esterification reactions. While specific data for the synthesis of this compound using transition metal catalysts is not extensively detailed in publicly available literature, the principles and findings from related esterification reactions provide valuable insights.

Transition metals such as zirconium and tin have been investigated for their catalytic activity in esterification. Zirconium-based catalysts, for example, are known to act as effective Lewis acids, activating the carbonyl group of the carboxylic acid and facilitating nucleophilic attack by the alcohol. Similarly, organotin compounds have a long history of use as catalysts in esterification and transesterification reactions, often valued for their high activity.

While detailed research findings specifically for this compound are limited, studies on the esterification of other long-chain fatty acids with various alcohols using transition metal catalysts indicate the potential of this approach. These catalysts can operate under a range of conditions, and their activity and selectivity can be fine-tuned by modifying the ligands attached to the metal center. Further research is needed to explore and optimize the use of transition metal complex catalysts for the efficient and selective synthesis of this compound.

Sophisticated Analytical Techniques for the Characterization and Quantification of Heptyl Dodecanoate

Advanced Chromatographic Separation and Detection Methods

Chromatography is a cornerstone for the analysis of chemical compounds, offering powerful separation capabilities. For a compound like heptyl dodecanoate (B1226587), which can be found in intricate matrices such as food products, fragrances, or biological samples, advanced chromatographic methods coupled with sensitive detectors are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds like heptyl dodecanoate. nih.govjsmcentral.org In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. nih.gov As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint for identification.

The analysis of volatile profiles in complex samples is a key application of GC-MS. jsmcentral.orgresearchgate.net For instance, identifying the various esters, alcohols, and aldehydes that contribute to the aroma of a food product or the scent of a cosmetic product relies heavily on this technique. This compound, within such a mixture, can be confidently identified by matching its retention time and mass spectrum against a reference standard or a spectral library. The quantitative analysis is also possible, allowing for the determination of the concentration of each volatile component. nih.gov

Multidimensional Gas Chromatography (GCxGC) for Complex Mixture Deconvolution

For exceptionally complex mixtures where standard one-dimensional GC (1D-GC) fails to provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution. gcms.czchromatographyonline.com This technique employs two different columns with distinct stationary phases connected by a modulator. chromatographyonline.com The entire effluent from the first-dimension column is systematically trapped, focused, and re-injected onto the second, shorter column for a rapid, secondary separation. gcms.cz

This orthogonal separation mechanism, often based on volatility in the first dimension and polarity in the second, spreads the components across a two-dimensional plane, resolving compounds that would otherwise co-elute in a 1D-GC system. unito.it This is particularly advantageous for isomer separations or when analyzing samples containing hundreds or even thousands of constituents, such as petroleum products or essential oils. nih.gov The application of GCxGC would allow for the unambiguous separation of this compound from other structurally similar esters or hydrocarbons in a convoluted sample matrix, leading to more accurate identification and quantification. gcms.czembrapa.br

| Parameter | 1D-GC | GCxGC | Benefit of GCxGC |

| Peak Capacity | Lower (hundreds) | Higher (thousands) | Superior separation of complex mixtures. |

| Resolution | Limited, co-elution is common | Significantly enhanced | Deconvolution of overlapping peaks. |

| Sensitivity | Standard | Enhanced due to peak focusing | Improved detection of trace components. |

| Data Complexity | Single chromatogram | 2D contour plot | Richer data for sample characterization. |

Headspace Analysis and Sample Preparation Methodologies for Esters

Sample preparation is a critical step in the analysis of volatile compounds from solid or liquid matrices. Headspace analysis is a solvent-free technique that is ideal for extracting volatile esters like this compound. researchgate.net This method involves analyzing the vapor phase in equilibrium with the sample, which is placed in a sealed vial and typically heated. vt.edu This approach minimizes matrix effects and prevents non-volatile components from contaminating the GC system. gcms.cz

There are two main types of headspace analysis:

Static Headspace: A simple and robust method where a known volume of the gas phase above the sample is directly injected into the GC. amazonaws.com

Dynamic Headspace (Purge-and-Trap): A more sensitive technique where an inert gas is passed through the sample, trapping the released volatiles on an adsorbent material. The trap is then rapidly heated to desorb the compounds into the GC system. amazonaws.com

Another powerful technique is Headspace Solid-Phase Microextraction (HS-SPME), where a fused silica fiber coated with a sorbent material is exposed to the headspace above the sample. nih.gov The volatile compounds, including esters, adsorb onto the fiber and are then thermally desorbed in the hot GC inlet. nih.gov HS-SPME is widely used for its simplicity, sensitivity, and reduced need for solvents. researchgate.net

High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) for Non-Volatile Constituents

While GC-MS is the primary tool for analyzing volatile esters, High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile, polar, or thermally labile compounds. nih.gov When coupled with High-Resolution Mass Spectrometry (HRMS), it becomes a powerful tool for identifying and quantifying a wide range of substances in a sample. mdpi.com HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements, which facilitate the determination of elemental compositions for unknown compounds. scispace.com

In the context of analyzing a product containing this compound, HPLC-HRMS would not be used for the ester itself but would be invaluable for characterizing non-volatile components in the same matrix. mdpi.com This could include precursors like dodecanoic acid, potential degradation products, or other non-volatile additives and contaminants. researchgate.net The technique's ability to analyze a broad spectrum of compounds makes it complementary to GC-MS for a complete chemical characterization of a sample.

Development and Validation of Quantitative Chromatographic Methods

To ensure that an analytical method is reliable, accurate, and reproducible, it must be properly developed and validated. scispace.comresearchgate.net This process is essential in regulated industries and for ensuring data quality in research. ijprajournal.com The validation of a quantitative chromatographic method for this compound would involve assessing several key parameters according to established guidelines. ijpsjournal.com

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The demonstration that the instrument's response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. pageplace.de

| Validation Parameter | Typical Acceptance Criteria for this compound Analysis |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (% RSD) | ≤ 15% |

| LOD | Signal-to-Noise Ratio ≥ 3 |

| LOQ | Signal-to-Noise Ratio ≥ 10 |

| Robustness | No significant impact on results from minor parameter changes. |

Spectroscopic Characterization Techniques

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are essential for the definitive structural elucidation of a compound like this compound. nih.gov These methods probe the interaction of molecules with electromagnetic radiation to provide detailed information about their chemical structure and bonding.

Common spectroscopic techniques for characterization include:

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate. The resulting spectrum shows absorption bands corresponding to specific functional groups. For this compound, a strong characteristic absorption band would be observed for the ester carbonyl group (C=O) typically around 1735-1750 cm⁻¹, as well as C-O and C-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the precise structure of organic molecules. It provides information about the chemical environment of individual atoms (typically ¹H and ¹³C). The NMR spectrum of this compound would show distinct signals for the different hydrogen and carbon atoms in the heptyl and dodecanoyl chains, allowing for unambiguous confirmation of its structure.

Raman Spectroscopy: This technique provides information complementary to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also relates to the vibrational modes of molecules. It can be particularly useful for studying C-C backbone structures. nih.gov

These spectroscopic methods are typically used to confirm the identity of a synthesized standard of this compound, which can then be used for developing and validating the chromatographic methods discussed previously. tue.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to unequivocally confirm its structure.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are expected. The chemical shifts are influenced by the electronic environment of the protons.

The protons on the carbon adjacent to the ester oxygen (O-CH₂) in the heptyl group are the most deshielded and are expected to appear as a triplet in the range of 4.0-4.2 ppm .

The protons on the carbon adjacent to the carbonyl group (C=O) of the dodecanoate chain (α-CH₂) will resonate as a triplet around 2.2-2.3 ppm .

The methylene protons (CH₂) within the long alkyl chains of both the heptyl and dodecanoate moieties will produce a complex multiplet, typically in the region of 1.2-1.7 ppm .

The terminal methyl protons (CH₃) of both the heptyl and dodecanoate chains are the most shielded and will appear as triplets at approximately 0.8-0.9 ppm .

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in this compound.

The carbonyl carbon (C=O) of the ester group is the most deshielded and will exhibit a characteristic signal in the range of 173-175 ppm .

The carbon atom of the heptyl group bonded to the ester oxygen (O-CH₂) will appear at approximately 64-66 ppm .

The carbon atom adjacent to the carbonyl group (α-CH₂) in the dodecanoate chain is expected to resonate around 34-36 ppm .

The numerous methylene carbons (CH₂) within the alkyl chains will have signals in the range of 22-32 ppm .

The terminal methyl carbons (CH₃) of both chains will be the most shielded and appear at approximately 14 ppm .

Conformational analysis of long-chain esters like this compound can also be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which can provide insights into the spatial proximity of different protons and thus the preferred conformations of the molecule in solution.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | - | 173-175 |

| O-CH₂ (Heptyl) | 4.0-4.2 | Triplet | 64-66 |

| α-CH₂ (Dodecanoate) | 2.2-2.3 | Triplet | 34-36 |

| Internal CH₂ (Heptyl & Dodecanoate) | 1.2-1.7 | Multiplet | 22-32 |

| CH₃ (Heptyl & Dodecanoate) | 0.8-0.9 | Triplet | 14 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Interaction Studies

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in a molecule. The IR spectrum of this compound is characterized by the prominent absorption bands of the ester group.

A strong, sharp absorption band corresponding to the C=O stretching vibration of the ester is expected in the region of 1735-1750 cm⁻¹ . pjoes.comvscht.czresearchgate.net This is one of the most characteristic peaks in the spectrum.

Two distinct bands for the C-O stretching vibrations of the ester linkage will also be present. pjoes.comresearchgate.net The stretching of the C-O bond adjacent to the carbonyl group (acyl-oxygen) typically appears in the range of 1250-1300 cm⁻¹ , while the stretching of the C-O bond of the alkyl group (alkyl-oxygen) is observed around 1000-1150 cm⁻¹ . researchgate.net

The spectrum will also display strong absorption bands in the 2850-2960 cm⁻¹ region, which are characteristic of the C-H stretching vibrations of the numerous methylene (CH₂) and methyl (CH₃) groups in the long alkyl chains.

Bending vibrations for the CH₂ and CH₃ groups will be visible in the fingerprint region, typically around 1465 cm⁻¹ and 1375 cm⁻¹ , respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Since this compound is a saturated ester and lacks any chromophores with extensive conjugation, it is not expected to show significant absorption in the visible region of the electromagnetic spectrum.

Saturated esters typically exhibit weak absorption bands in the ultraviolet region corresponding to n → π* and π → π* electronic transitions of the carbonyl group. masterorganicchemistry.com

The n → π* transition , which is formally forbidden and thus of low intensity, is expected to occur around 205-215 nm .

The π → π* transition occurs at a higher energy (shorter wavelength) and is generally observed below 200 nm , which is often outside the range of standard UV-Vis spectrophotometers. masterorganicchemistry.com

The absence of significant absorption in the near-UV and visible regions confirms the lack of conjugation in the molecule.

Interactive Data Table: Characteristic IR Absorption Bands and UV-Vis Maxima for this compound

| Spectroscopic Technique | Functional Group/Transition | Expected Absorption Range |

| Infrared (IR) Spectroscopy | C=O Stretch (Ester) | 1735-1750 cm⁻¹ |

| Infrared (IR) Spectroscopy | C-O Stretch (Acyl-Oxygen) | 1250-1300 cm⁻¹ |

| Infrared (IR) Spectroscopy | C-O Stretch (Alkyl-Oxygen) | 1000-1150 cm⁻¹ |

| Infrared (IR) Spectroscopy | C-H Stretch (Alkyl) | 2850-2960 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) | n → π* Transition | ~205-215 nm (weak) |

| Ultraviolet-Visible (UV-Vis) | π → π* Transition | <200 nm |

High-Throughput Analytical Methodologies in Ester Research

High-throughput screening (HTS) methodologies have become indispensable in modern chemical and biological research, enabling the rapid and parallel analysis of a large number of samples. sigmaaldrich.combmglabtech.com In the context of ester research, HTS is employed for various applications, including the discovery of novel enzymes for ester synthesis, the optimization of reaction conditions, and the quantitative analysis of ester content in complex mixtures. ornl.govnih.gov

Several HTS platforms have been developed for probing enzyme activity and substrate specificity in ester biosynthesis. ornl.gov These platforms often utilize microplate-based assays coupled with colorimetric or fluorometric detection methods. ornl.govnih.gov For instance, the enzymatic hydrolysis of an ester can be monitored by a change in pH, which is detected by a suitable indicator. nih.gov

In the field of synthetic chemistry, HTS is used to efficiently screen catalysts and reaction conditions for esterification and transesterification reactions. sigmaaldrich.com This is often achieved using automated liquid handling systems to prepare a large array of reactions in parallel, followed by rapid analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). purdue.edu

For the quantitative analysis of esters in complex matrices, such as in flavor and fragrance research or biofuel production, high-throughput methods that combine automated sample preparation with fast analytical techniques are employed. This can involve robotic systems for liquid-liquid extraction or solid-phase microextraction (SPME), followed by rapid GC or LC analysis. These high-throughput approaches significantly reduce analysis time and increase sample throughput, facilitating large-scale studies and quality control processes.

Academic Investigations into Biological and Environmental Interactions of Alkyl Dodecanoates

Research on Antimicrobial Properties and Associated Mechanisms of Action

Alkyl dodecanoates, esters derived from dodecanoic acid (lauric acid), are part of a broader class of fatty acids and their derivatives recognized for their antimicrobial properties. Research indicates that the antimicrobial efficacy of fatty acid esters is significantly influenced by their molecular structure, particularly the chain length of the fatty acid and the alcohol moiety.

The primary mechanism of antimicrobial action for fatty acids and their esters is the disruption of the bacterial cell membrane. These amphipathic molecules interact with the lipid bilayer of the cell membrane, increasing its permeability. This disruption leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately causing cell death. The balance between the hydrophobic (alkyl chain) and hydrophilic (ester group) portions of the molecule is crucial for this activity.

Studies have demonstrated a parabolic relationship between the alkyl chain length and antimicrobial activity; efficacy increases with chain length up to an optimal point, after which it decreases. For saturated fatty acids, dodecanoic acid (C12) is often cited as the most potent against bacteria, particularly Gram-positive organisms. Esters of fatty acids with 6 to 18 carbons exhibit significant antibacterial and antifungal activity. For example, sugar fatty acid esters with longer chain fatty acid residues (C14-C16) have been shown to inhibit biofilm formation by bacteria like Streptococcus mutans and Listeria monocytogenes.

The mechanism of action can also involve interference with cellular processes. Some fatty acid derivatives inhibit the membrane respiratory chain, disrupting cellular energy production. For instance, dodecyl gallate has been found to inhibit oxygen consumption in whole bacterial cells and the oxidation of NADH in their membranes. Other proposed mechanisms include the inhibition of enzymes crucial for bacterial survival, such as DNA gyrase, which is involved in DNA and RNA synthesis.

Gram-positive bacteria are generally more susceptible to fatty acids and their esters than Gram-negative bacteria. This difference is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a barrier to the penetration of hydrophobic compounds.

Studies on Insecticidal and Miticidal Activities of Alkyl Dodecanoates

Fatty acids and their simple esters, including alkyl dodecanoates, have been recognized for their pesticidal properties against a variety of insects and mites. These compounds are often considered safer and more environmentally benign alternatives to synthetic chemical pesticides. Their activity is multifaceted, ranging from repellency and feeding deterrence to direct toxicity.

The effectiveness of alkyl dodecanoates as insecticides and miticides is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies aim to understand how variations in the molecular structure affect biological activity. For fatty acid esters, key structural features influencing their pesticidal potency include the length of the carboxylic acid chain and the size and structure of the alcohol component.

Generally, the insecticidal activity of fatty acids and their esters increases with the length of the carbon chain, reaching a peak before declining. Saturated medium-chain fatty acids, such as decanoic, undecanoic, and dodecanoic acid, have demonstrated strong insect-repellent and antifeedant properties. For instance, dodecanoic acid is known to deter feeding in aphids like Myzus persicae.

The esterification of these fatty acids can modify their physical properties, such as volatility and lipophilicity, which in turn affects their interaction with the insect cuticle and internal tissues. For example, methyl and ethyl esters of fatty acids with 10 to 14 carbons are noted for their insecticidal potential. In sugar esters, which are formed by reacting sugars with fatty acids, both the sugar component and the fatty acid chain length significantly influence insecticidal activity. Studies on sugar esters like xylitol dodecanoate (B1226587) have shown that systematic alterations to either part of the molecule can lead to substantial changes in efficacy against different pests. However, a predictable relationship is not always observed, indicating that factors beyond simple hydrophilic-lipophilic balance (HLB) are at play.

Alkyl dodecanoates and related compounds have been evaluated against a range of agricultural and public health pests. Their efficacy varies depending on the target species, developmental stage, and application method.

Aphids: Dodecanoic acid and its derivatives have shown repellent and antifeedant effects against aphids such as Myzus persicae. Coconut fatty acid methyl esters have also been reported to have a repellent effect on this aphid.

Mites: Sugar esters, including some dodecanoates, have demonstrated high miticidal activity. For example, various synthetic sugar esters provided high mortality rates against the twospotted spider mite (Tetranychus urticae) at low concentrations.

Lepidoptera: Fatty acid methyl esters, including those derived from dodecanoic acid, have shown growth-inhibitory effects against larvae of pests like Helicoverpa armigera.

Mosquitoes: Dodecanoic acid has been identified as a component in plant extracts with larvicidal activity against mosquito species like Aedes aegypti and Aedes albopictus.

Beetles: Volatile oils containing compounds like 1-dodecanol have shown contact toxicity and mortality against stored product pests such as the merchant grain beetle (Oryzaephilus mercator) and the red flour beetle (Tribolium castaneum).

The following table summarizes the observed effects of dodecanoic acid and its derivatives on various arthropod pests.

| Pest Species | Common Name | Compound/Extract | Observed Effect |

| Myzus persicae | Green Peach Aphid | Dodecanoic acid, Coconut FAME | Repellency, Feeding deterrence |

| Tetranychus urticae | Twospotted Spider Mite | Sugar esters (general) | High mortality |

| Helicoverpa armigera | Cotton Bollworm | Fatty acid methyl esters | Larval growth inhibition |

| Aedes aegypti | Yellow Fever Mosquito | Dodecanoic acid | Larvicidal activity |

| Aedes albopictus | Asian Tiger Mosquito | Dodecanoic acid | Larvicidal activity |

| Tribolium castaneum | Red Flour Beetle | Volatile oils with 1-dodecanol | Contact toxicity, Mortality |

| Oryzaephilus mercator | Merchant Grain Beetle | Volatile oils with 1-dodecanol | Contact toxicity, Mortality |

The insecticidal and miticidal action of alkyl dodecanoates is primarily attributed to their physical effects on the insect's outer layers and cell membranes, rather than a specific interaction with a single molecular target like many synthetic neurotoxins.

The primary mode of action is the disruption of the insect's cuticle. The waxy epicuticle of an insect is crucial for preventing water loss. The lipophilic nature of fatty acid esters allows them to dissolve and disrupt this protective layer. This leads to rapid dehydration and death. The ability of these compounds to act as surfactants or soaps enhances this effect by washing away the protective waxes.

At a cellular level, these compounds disrupt the lipoprotein matrix of cell membranes. This compromises membrane integrity and function, leading to the leakage of cellular contents and a breakdown of essential physiological processes. This non-specific mode of action is advantageous as it makes the development of resistance by pests less likely compared to target-specific insecticides.

Furthermore, fatty acids can interfere with insect metabolism. They can act as energy sources but can also disrupt normal lipid metabolism and transport. In some cases, they may also act as precursors for signaling molecules like eicosanoids, which are involved in the insect immune response. However, the primary insecticidal effect is generally considered to be the physical disruption of the cuticle and cell membranes.

Elucidation of Roles as Flavor and Aroma Compounds in Biological Systems

Alkyl dodecanoates, along with a vast array of other esters, are significant contributors to the natural flavors and aromas of many fruits and fermented products. These volatile compounds are perceived by the olfactory system and are crucial in defining the characteristic sensory profile of these natural goods. Heptyl dodecanoate itself is part of this large family of flavor and aroma molecules.

The formation of volatile esters in natural products is a complex biochemical process that typically intensifies during ripening or fermentation. The biosynthesis primarily involves the enzymatic esterification of an alcohol with an acyl-coenzyme A (acyl-CoA), a reaction catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).

The precursors for these esters are derived from the metabolism of fatty acids and amino acids.

Fatty Acid Metabolism: Fatty acids, such as dodecanoic acid, are broken down through processes like β-oxidation. This pathway generates a variety of acyl-CoAs with different chain lengths. Simultaneously, both fatty acid and amino acid metabolic pathways produce a range of alcohols. For instance, in fruits, unsaturated fatty acids like linoleic and linolenic acid are converted via the lipoxygenase (LOX) pathway into aldehydes, which are then reduced to alcohols by alcohol dehydrogenase (ADH).

Amino Acid Metabolism: Amino acids can also be converted into alcohols, often referred to as fusel alcohols, which serve as substrates for AATs.

The specific combination of available alcohols and acyl-CoAs, along with the substrate specificity of the AAT enzymes present, determines the unique profile of esters produced by a particular fruit or organism. For example, the characteristic fruity aromas of many fruits like passion fruit (Passiflora edulis) and strawberry are due to a complex mixture of esters, including ethyl butanoate, ethyl hexanoate, and hexyl butanoate.

In specific products:

Fruits: During ripening, the activity of AAT enzymes increases significantly, leading to the production of a wide array of volatile esters that define the fruit's aroma. The availability of precursors—alcohols and acyl-CoAs—is a critical factor in determining the final ester profile.

Tea: During the processing of tea leaves, especially in oolong tea production, mechanical processes like rolling and shaking disrupt cell structures, promoting the enzymatic oxidation of fatty acids. This leads to the formation of alcohols and aldehydes that are then converted into various esters, contributing to the floral and fruity notes of the tea.

Cocoa: The fermentation of cocoa beans is essential for developing chocolate's characteristic flavor. Microbial activity (yeasts and bacteria) breaks down the pulp surrounding the beans, producing ethanol and various organic acids. These compounds penetrate the bean, triggering a series of biochemical changes that lead to the formation of flavor precursors, including a diverse range of esters that contribute to the final aroma profile after roasting.

Wine: During alcoholic fermentation, yeast metabolism is the primary source of ester formation. Yeasts produce enzymes that esterify ethanol (the main alcohol present) with acyl-CoAs derived from fatty acid metabolism, creating fatty acid ethyl esters like ethyl hexanoate, ethyl octanoate, and ethyl decanoate. These esters are major contributors to the fruity and floral aromas of young wine.

The biogenesis of these esters is a dynamic process influenced by genetic factors (e.g., the specific AAT genes in a plant variety) and environmental or processing conditions (e.g., ripening stage, fermentation temperature).

| Product | Key Esters | Aroma Contribution |

| Passion Fruit | Ethyl butanoate, Ethyl hexanoate, Hexyl butanoate | Fruity, Floral |

| Strawberry | Methyl butanoate, Ethyl butanoate, Methyl hexanoate | Fruity, Sweet |

| Wine | Ethyl hexanoate, Ethyl octanoate, Isoamyl acetate | Fruity (apple, pear), Floral, Banana |

| Oolong Tea | (Z)-3-Hexenyl hexanoate, Methyl salicylate | Floral, Fruity, Sweet |

| Cocoa (fermented) | Ethyl acetate, Isoamyl acetate, 2-Phenylethyl acetate | Fruity, Floral, Honey-like |

Contribution to Sensory Profiles and Flavor Development in Fermentation Processes

Volatile esters are among the most crucial yeast-derived aroma-active compounds in fermented beverages like beer, wine, and spirits, even though they are present in trace amounts. nih.gov Alkyl dodecanoates, as part of the broader family of fatty acid ethyl esters, significantly contribute to the sensory profile, often imparting desirable fruity and floral notes. mdpi.comnih.govresearchgate.net The specific flavor profile of a fermented product is influenced by a complex mixture of these esters, where individual compounds like ethyl esters of hexanoate, octanoate, and decanoate are known to contribute "fruity" and "apple" aromas.

During fermentation, microorganisms such as Saccharomyces cerevisiae produce a wide array of flavor-active substances, with esters being a primary contributor to the final bouquet. nih.govmdpi.comcsic.es The formation of these compounds is a key factor in creating high-quality, sensorially pleasing beverages. mdpi.com For instance, in beer and wine, the balance of different esters, including medium-chain fatty acid esters like dodecanoates, distinguishes different styles and qualities. nih.gov Non-conventional yeasts are also being explored for their ability to produce unique and enhanced flavor profiles, often characterized by higher levels of aroma-active esters. researchgate.net

Table 1: Contribution of Select Esters to Fermentation Sensory Profiles

| Ester Group | Common Examples | Typical Aroma Contribution |

|---|---|---|

| Acetate Esters | Isoamyl acetate, Ethyl acetate | Fruity (banana, pear), Sweet, Solvent-like |

| Medium-Chain Fatty Acid Ethyl Esters | Ethyl hexanoate, Ethyl octanoate, Ethyl decanoate | Fruity (apple, pineapple), Floral, Waxy |

Mechanisms of Ester Production Modulation by Biological Precursors

The synthesis of esters by yeast is a complex metabolic process, heavily dependent on the availability of biological precursors, namely alcohols and acyl-CoA molecules, which are derived from fatty acid and amino acid metabolism. nih.govescarpmentlabs.com There are two main groups of flavor-active esters in alcoholic beverages: acetate esters and medium-chain fatty acid (MCFA) ethyl esters. nih.gov

Acetate esters are formed from the reaction of an alcohol (like isoamyl alcohol) with acetyl-CoA, a central molecule in yeast metabolism. escarpmentlabs.comresearchgate.netthemodernbrewhouse.com This reaction is catalyzed by enzymes called alcohol acetyltransferases (AATases), which are encoded by genes such as ATF1 and ATF2. researchgate.netresearchgate.netnih.gov The expression of these genes, and thus the rate of ester production, is tightly regulated. For example, the presence of unsaturated fatty acids and molecular oxygen has been shown to repress the transcription of the ATF1 gene, leading to a decrease in acetate ester synthesis. nih.govresearchgate.netresearchgate.netnih.gov

MCFA ethyl esters, which include dodecanoates, are synthesized through the condensation of ethanol with a medium-chain fatty acyl-CoA. nih.gov This reaction is catalyzed by acyl-CoA:ethanol O-acyltransferases (AEATases), encoded by genes like EEB1 and EHT1. nih.gov The availability of the MCFA acyl-CoA precursors is a critical limiting factor. nih.gov These precursors are released from the fatty acid synthase (FAS) complex. Under conditions of limited oxygen, the accumulation of long-chain saturated fatty acids can inhibit an enzyme called acetyl-CoA carboxylase, leading to the release of unfinished MCFAs from the FAS complex, which then become available for ester formation. nih.govresearchgate.net Therefore, factors that influence fatty acid metabolism directly modulate the production of these important flavor compounds. csic.esresearchgate.net

Development of this compound for Bio-lubricant and Industrial Ester Applications

Growing environmental concerns and the need for sustainable industrial practices have driven research into bio-lubricants derived from renewable resources. nih.gov Synthetic esters, including alkyl dodecanoates, are highly valued as lubricant base oils due to their excellent biodegradability, low toxicity, high viscosity index, and good thermal stability. nih.govfink.rslube-media.com These properties make them a viable alternative to traditional mineral oil-based lubricants, which are poorly biodegradable and contribute to environmental pollution. nih.govfink.rs

This compound and similar esters can be synthesized from fatty acids, which are readily available from renewable sources like vegetable oils and animal fats. fink.rslube-media.com Research has focused on tailoring the chemical structure of these esters to enhance their performance characteristics. For instance, creating branched-chain esters can improve low-temperature properties and oxidative stability, making them suitable for use under extreme temperature conditions. mdpi.combohrium.com The physical and chemical properties of these synthetic esters can be systematically varied by changing the fatty acid and alcohol components, allowing for the development of high-performance lubricants for a wide range of industrial applications. fink.rs

Research into Sustainable Production of Ester-Based Lubricants

The sustainable production of ester-based lubricants centers on two key principles: the use of renewable feedstocks and the adoption of green chemistry processes. lube-media.com

Renewable Feedstocks: The primary raw materials for these bio-lubricants are vegetable oils (such as rapeseed, soybean, and sunflower oil), waste edible oils, and animal fats. nih.govlube-media.comresearchgate.net These resources are biodegradable and represent a renewable source of the fatty acids needed for ester synthesis. lube-media.com

Green Chemistry Processes: Biocatalysis, the use of enzymes to drive chemical reactions, is a cornerstone of sustainable ester production. mdpi.combohrium.com Lipases are commonly used enzymes that can efficiently catalyze the esterification of fatty acids and alcohols under mild conditions (lower temperatures and pressures) compared to traditional chemical synthesis. mdpi.comnih.gov This enzymatic route offers several advantages:

Energy Efficiency: Lower reaction temperatures reduce energy consumption. mdpi.comnih.gov

High Selectivity: Enzymes are highly specific, reducing the formation of unwanted by-products. nih.gov

Environmental Friendliness: It avoids the use of harsh inorganic catalysts and solvents, leading to cleaner processes and simpler purification steps. mdpi.combohrium.com

Research in this area focuses on optimizing reaction conditions, such as temperature and substrate molar ratios, and developing robust, reusable enzyme preparations to make the process economically viable for industrial manufacturing. mdpi.com

Scale-Up Considerations for Biocatalytic Industrial Ester Synthesis

Transitioning a biocatalytic process for ester synthesis from the laboratory to an industrial scale presents several engineering challenges. researchgate.net A thorough understanding of the biocatalyst and the physical and chemical environment within the reactor is crucial for a successful scale-up. researchgate.net

Key considerations include:

Reaction Kinetics: The rate of the enzymatic reaction must be well-characterized to design an efficient process. This includes understanding how factors like substrate concentration and temperature affect enzyme activity. mdpi.com

Mass Transfer: In larger reactors, ensuring adequate mixing and contact between the substrates (fatty acid and alcohol) and the enzyme catalyst can be a limiting factor. researchgate.net

Heat Transfer: Enzymatic reactions generate heat, and efficient heat removal is necessary in large-scale reactors to maintain the optimal temperature for enzyme stability and activity. researchgate.net

Catalyst Stability and Reuse: The cost of the enzyme is a significant factor in the economic feasibility of the process. mdpi.com Using immobilized enzymes, which are fixed onto a solid support, allows for easy separation from the product and repeated reuse over multiple cycles, significantly improving process economics. mdpi.commdpi.comnih.gov

Downstream Processing: The final product must be purified to meet quality standards. Biocatalytic processes often result in a cleaner product, simplifying downstream processing steps like separation and purification. nih.gov

Table 2: Key Performance Indicators (KPIs) for Industrial Biocatalysis

| KPI | Description | Importance for Scale-Up |

|---|---|---|

| Product Titer (g/L) | The final concentration of the product in the reactor volume. | Higher titers improve process efficiency and reduce downstream processing costs. nih.gov |

| Space-Time-Yield (g/L/h) | The amount of product formed per unit of reactor volume per unit of time. | A high STY indicates an efficient use of the reactor, impacting fixed costs. nih.govuni-greifswald.de |

| Catalyst Productivity (kg product/kg catalyst) | The total amount of product synthesized over the lifetime of the catalyst. | Crucial for economic viability, especially with expensive enzymes. mdpi.commdpi.com |

| Yield (%) | The percentage of reactants converted into the desired product. | High yields minimize waste and raw material costs. nih.gov |

Exploratory Research in Drug Delivery System Formulations

The outermost layer of the skin, the stratum corneum, serves as a formidable barrier, limiting the penetration of many therapeutic agents. mdpi.com One established strategy to overcome this barrier is the use of chemical penetration enhancers (CPEs), which reversibly decrease the barrier's resistance and improve the transdermal delivery of drugs. nih.gov

Alkyl esters, including dodecanoates, are a class of compounds investigated for their potential as CPEs. nih.gov Their mechanism of action is often related to their amphiphilic nature, allowing them to interact with and disrupt the highly organized lipid structure of the stratum corneum. mdpi.com By fluidizing these intercellular lipids, they can create pathways that facilitate the diffusion of drug molecules through the skin. mdpi.commdpi.com The effectiveness of an ester as a penetration enhancer is often related to the length of its alkyl chain, with chain lengths of 10-12 carbons frequently showing optimal activity. mdpi.com The use of such enhancers can be crucial for the topical or transdermal delivery of drugs with poor skin permeability. mdpi.com Some compounds related to this compound are noted for their utility in building or modifying lipid nanoparticles, which are advanced drug delivery systems. broadpharm.com

Investigations into Surfactant Properties and Interfacial Phenomena of Alkyl Dodecanoates

Surfactants are molecules that reduce the surface tension between two liquids or between a liquid and a solid. Interfacial phenomena are critical in many pharmaceutical and industrial applications, including the formation and stability of emulsions and suspensions. uobaghdad.edu.iq

Alkyl dodecanoates, like other long-chain esters, are amphiphilic molecules. They possess a polar "head" (the ester group) and a nonpolar, lipophilic "tail" (the alkyl chains). This dual nature drives them to accumulate at interfaces, such as the boundary between oil and water. By positioning themselves at this interface, they lower the interfacial tension, which is the force that resists the mixing of the two phases. uobaghdad.edu.iq This property allows them to act as emulsifiers, stabilizing a dispersion of one liquid within another (e.g., an oil-in-water emulsion). The balance between the hydrophilic and lipophilic portions of the molecule determines its effectiveness as a surfactant for a particular system. As the alkyl chain length increases, the molecule becomes more lipophilic (oil-loving). uobaghdad.edu.iq The study of these interfacial properties is essential for formulating stable emulsions, suspensions, and other dispersed systems used in cosmetics, food, and industrial products. uobaghdad.edu.iq

Adsorption Behavior at Liquid-Vapor and Solid-Liquid Interfaces

The adsorption of alkyl dodecanoates at interfaces is a phenomenon driven by the amphiphilic nature of these molecules, characterized by a polar ester head group and a nonpolar alkyl tail. This dual character dictates their orientation and concentration at interfaces such as the boundary between a liquid and its vapor (liquid-vapor) or a liquid and a solid (solid-liquid).

At the liquid-vapor interface , specifically the air-water interface, alkyl dodecanoates arrange themselves with their hydrophobic alkyl chains directed towards the vapor phase (air) and the polar ester group remaining in the aqueous phase. This orientation leads to a reduction in the surface tension of the water. The extent of this reduction is dependent on the concentration of the ester in the bulk solution. As the concentration increases, more ester molecules populate the interface, forming a monolayer. The effectiveness of an alkyl dodecanoate in reducing surface tension is influenced by the length of both the alkyl chain from the alcohol and the dodecanoate tail. Generally, an increase in the length of the nonpolar alkyl chain enhances surface activity, leading to a more significant decrease in surface tension for a given molar concentration.

The adsorption at the solid-liquid interface is more complex and is governed by the nature of the solid surface, the solvent, and the specific structure of the alkyl dodecanoate. On polar solid surfaces submerged in a nonpolar solvent, the ester head group will preferentially adsorb to the surface. Conversely, on a hydrophobic (nonpolar) solid surface in an aqueous environment, the nonpolar alkyl chain will be attracted to the surface. This adsorption can modify the wetting characteristics of the solid surface. For instance, the adsorption of alkyl dodecanoates onto a hydrophilic surface from an oil phase can render the surface more oleophilic.

Micellar Formation and Critical Micelle Concentration (CMC) Studies

In aqueous solutions, when the concentration of a surfactant like an alkyl dodecanoate surpasses a certain threshold, the molecules begin to self-assemble into organized structures known as micelles. This process is known as micellization. In these aggregates, the hydrophobic alkyl chains are sequestered in the core, away from the water, while the hydrophilic ester head groups form the outer shell, interacting with the surrounding aqueous environment. The concentration at which this phenomenon begins is termed the Critical Micelle Concentration (CMC) . mpg.de

The CMC is a critical parameter that quantifies the tendency of a surfactant to form micelles. A lower CMC value indicates a greater tendency for micellization and higher efficiency as a surfactant. The value of the CMC is influenced by several factors including the molecular structure of the surfactant, the temperature, and the presence of electrolytes in the solution. mpg.de

Specific experimental CMC data for this compound is not prevalent in the reviewed literature. However, general trends for homologous series of surfactants can provide an estimation of its behavior. For non-ionic surfactants, the CMC generally decreases as the length of the hydrophobic alkyl chain increases. This is because a larger hydrophobic portion of the molecule has a stronger driving force to be removed from the aqueous environment, thus favoring micelle formation at lower concentrations. Therefore, it can be inferred that this compound would have a specific CMC value that reflects the balance between its seven-carbon alkyl chain and the dodecanoate chain.

The determination of the CMC is typically carried out by measuring a physical property of the surfactant solution as a function of its concentration. Properties that exhibit a sharp change in their concentration dependence at the CMC include surface tension, conductivity, and light scattering. Below the CMC, the surface tension of the solution decreases significantly with increasing surfactant concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form micelles in the bulk solution rather than populating the interface.

Table 1: Estimated Physicochemical Properties of Alkyl Dodecanoates

| Property | This compound (Estimated) | General Trend with Increasing Alkyl Chain Length |

|---|---|---|

| Adsorption at Air-Water Interface | Reduces surface tension | Increased surface activity |

Note: The values for this compound are estimations based on general surfactant behavior and require experimental verification.

Influence of Ester Molecular Architecture on Surface-Active Properties

The molecular architecture of an alkyl dodecanoate, specifically the length and branching of the alkyl chain derived from the alcohol, plays a pivotal role in determining its surface-active properties. These properties include its effectiveness in reducing surface tension, its efficiency as an emulsifier, and its tendency to form micelles (indicated by the CMC).

Effect of Alkyl Chain Length: For a homologous series of alkyl dodecanoates, increasing the number of carbon atoms in the alkyl chain (the "heptyl" group in this compound) generally leads to:

Increased Surface Activity: A longer alkyl chain results in a more hydrophobic molecule. This increased hydrophobicity enhances the molecule's tendency to adsorb at interfaces to minimize contact with water, leading to a greater reduction in surface tension.

Lower Critical Micelle Concentration (CMC): As the hydrophobicity of the molecule increases with a longer alkyl chain, the energetic favorability of forming micelles to sequester the hydrophobic tails from water also increases. Consequently, micellization occurs at a lower concentration. For ionic surfactants, it has been shown that the CMC decreases steadily in a logarithmic fashion with longer chain lengths.

Changes in Micelle Shape and Size: The length of the alkyl chain can also influence the geometry and aggregation number of the micelles formed. Longer chains can lead to the formation of larger and sometimes non-spherical micelles, such as rod-like or lamellar structures.

Effect of Branching: Branching in the alkyl chain of the ester can also have a significant impact on its surface-active properties. Compared to a linear alkyl chain of the same carbon number, a branched chain generally:

Increases the CMC: The presence of branches can hinder the efficient packing of the hydrophobic chains within the micelle core. This steric hindrance makes micelle formation less favorable, resulting in a higher CMC.

Increases the Area per Molecule at the Interface: Branched chains typically occupy a larger cross-sectional area at an interface compared to their linear counterparts. This can affect the packing density of the surfactant monolayer and influence properties like surface tension reduction and foam stability.

Alters Solubility: Branching can increase the water solubility of the surfactant compared to its linear isomer, which can also contribute to a higher CMC.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Mechanistic Insights into Structure Property Relationships and Molecular Interactions of Heptyl Dodecanoate

Impact of Alkyl Chain Length and Ester Linkage on Intermolecular Forces

The physicochemical properties of heptyl dodecanoate (B1226587) are intrinsically linked to its molecular structure, specifically the length of its constituent alkyl chains and the nature of the ester linkage. Heptyl dodecanoate is an ester formed from a seven-carbon alcohol (1-heptanol) and a twelve-carbon carboxylic acid (dodecanoic acid, also known as lauric acid). vulcanchem.com This structure, featuring a total of 19 carbon atoms, dictates the types and magnitude of intermolecular forces, which in turn govern its bulk properties like boiling point, viscosity, and solubility.

The primary intermolecular forces at play in this compound are London dispersion forces. These forces arise from temporary fluctuations in electron distribution within the molecules. The extensive surface area provided by the long heptyl (C7) and dodecanoyl (C12) hydrocarbon chains allows for significant van der Waals interactions between adjacent molecules. aston-chemicals.comsaskoer.ca As the length of the alkyl chains increases in an ester series, the strength of these dispersion forces also increases, leading to higher boiling points and viscosity. saskoer.ca This trend is a direct consequence of the larger, more polarizable electron clouds of longer chains. saskoer.ca Conversely, branching in the alkyl chains tends to lower the boiling point by reducing the effective surface area for interaction. saskoer.ca

The interplay between these forces is evident when comparing the properties of different alkyl esters.

Note: Predicted boiling points are from chemical modeling databases. The boiling point for Heptyl Decanoate and this compound appears similar in one source synerzine.com, which may reflect measurement conditions or data variability; however, the general trend holds that increasing molecular weight through chain elongation typically raises the boiling point.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are fundamental to understanding the behavior of this compound in various media. These interactions include dipole-dipole forces, London dispersion forces, and the potential for hydrogen bonding.

A critical distinction for esters like this compound is that while they contain electronegative oxygen atoms, they lack a hydrogen atom bonded to an oxygen. This structural feature means that this compound molecules cannot form hydrogen bonds with each other (i.e., they cannot act as hydrogen bond donors). libretexts.org This is why their boiling points are significantly lower than those of carboxylic acids of comparable molecular weight, which can form strong hydrogen-bonded dimers. qorganica.es

However, the lone pairs of electrons on the oxygen atoms of the ester group allow this compound to act as a hydrogen bond acceptor. libretexts.org This means it can form hydrogen bonds with molecules that are hydrogen bond donors, such as water. This interaction is key to the (limited) solubility of smaller esters in water. For this compound, the large, nonpolar alkyl chains dominate the molecule's character, making it hydrophobic. The energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the two long hydrocarbon tails far outweighs the energy gained from the single hydrogen bond acceptor site at the ester head. libretexts.orgunc.edu This results in very low water solubility.

The other significant non-covalent interactions are:

Dipole-Dipole Interactions: The carbonyl (C=O) and ether (C-O) linkages in the ester group create a permanent molecular dipole. This leads to electrostatic attractions between the positive end of one molecule and the negative end of another. libretexts.org

London Dispersion Forces: As discussed previously, these are the most significant intermolecular forces for a large molecule like this compound. The extensive C19 hydrocarbon structure results in strong, cumulative dispersion forces, which are responsible for its liquid state at room temperature and relatively high boiling point. aston-chemicals.comsaskoer.ca

In environments like cosmetic formulations, these interactions dictate how this compound functions as an emollient. It spreads over the skin, with the hydrophobic alkyl tails interacting favorably with the lipid components of the stratum corneum, while the polar ester group orients itself away from the most nonpolar environments. vulcanchem.com

Application of Theoretical Calculations and Molecular Dynamics Simulations to Predict Compound Behavior

While direct experimental investigation provides invaluable data, theoretical calculations and molecular dynamics (MD) simulations have become essential tools for gaining deeper, atomistic-level insights into the behavior of molecules like this compound. arxiv.orgunimi.it These computational methods can predict and explain a wide range of properties and dynamic processes that are difficult or impossible to observe directly.

Theoretical Calculations , such as those based on quantum mechanics or models like COSMO-RS, can predict thermodynamic properties. For instance, they can be used to estimate vapor pressure, solubility, and partitioning coefficients. However, some models may not fully capture the complex effects of molecular structure, such as how alkyl chain branching impacts solubility, where MD simulations can provide a more accurate picture by accounting for phenomena like nano-segregation. science.gov

Molecular Dynamics (MD) Simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. arxiv.orgunimi.it For a compound like this compound, MD simulations can be applied to:

Study Self-Assembly: Simulate how molecules aggregate in solution, which is crucial for understanding its behavior in emulsions or its interaction with cell membranes. MD studies on surfactants with varying alkyl chain lengths have provided microscopic information on micelle formation and stability. researchgate.net

Analyze Interfacial Behavior: Model how this compound molecules arrange themselves at an interface, such as the air-water or oil-water interface in a cosmetic cream, or the surface of the skin. This is key to understanding its function as an emollient and film-former. vulcanchem.com

Predict Bulk Properties: Calculate properties like density, viscosity, and diffusion coefficients. Simulations can reveal how these properties change with temperature and pressure, which is relevant for lubricant applications. arxiv.orgiastate.edu

Elucidate Free Energy: Employ methods like alchemical free-energy calculations to determine the thermodynamics of processes such as a molecule moving from an oil phase to a water phase, providing a quantitative measure of its hydrophobicity. tum.de

Although specific MD simulation studies focusing exclusively on this compound are not prevalent in public literature, the methodologies are well-established. arxiv.orgresearchgate.net The principles derived from simulations of other long-chain esters, fatty acids, and surfactants are directly applicable to predicting the behavior of this compound, offering a powerful predictive capability for formulation science and material design. ontosight.airesearchgate.net

Table of Mentioned Compounds

Environmental Fate and Biodegradation Studies of Dodecanoate Esters

Assessment of Aerobic Biodegradation in Terrestrial and Aquatic Environments

Dodecanoate (B1226587) esters are generally expected to undergo rapid aerobic biodegradation in both soil and aquatic environments. The primary mechanism of degradation is biological, driven by microbial activity. In the presence of oxygen, microorganisms utilize esterases and lipases to hydrolyze the ester bond, breaking down the molecule into its constituent alcohol (heptanol) and fatty acid (dodecanoic acid). These intermediates are then typically metabolized further through pathways like beta-oxidation, ultimately leading to the production of carbon dioxide and water.

While specific data for heptyl dodecanoate is limited, studies on analogous long-chain fatty acid esters provide valuable insights. For instance, research on the aerobic biodegradation of 8:2 fluorotelomer stearate monoester in forest soil demonstrated the cleavage of the ester linkage with a half-life of approximately 28 days. nih.gov Another study on fatty acid methyl esters indicated that they are degradable under aerobic soil conditions, with half-lives varying depending on the specific environmental conditions. soton.ac.ukresearchgate.net It has been noted that an initial lag phase in degradation can occur, potentially due to a period of microbial adaptation or enzyme induction.

The rate of aerobic biodegradation of esters can also be influenced by the length of the alkyl chains. A study on phthalate acid esters in a marine sediment and seawater microcosm showed that the degradation rate is inversely related to the length of the alkyl side chain; esters with shorter chains degraded more rapidly. nih.gov This suggests that the size of the alcohol and acid moieties of dodecanoate esters could be a determining factor in their environmental persistence.

| Compound | Environment | Degradation Rate Constant (day⁻¹) | Half-life (days) |

|---|---|---|---|

| Dimethyl Phthalate (DMP) | Marine Sediment/Seawater | 0.0541 | ~12.8 |

| Di-n-butyl Phthalate (DBP) | Marine Sediment/Seawater | 0.0352 | ~19.7 |